Tenuifolin

Pharmacokinetics Bioavailability ADME

Choose analytically validated, high-purity (≥98%) Tenuifolin — a single chemical entity, not a variable herbal extract — for reproducible results. Its distinct β-secretase inhibition (reduces Aβ₁–₄₀/₁–₄₂) coupled with no confounding ChE activity makes it the definitive reference standard for the amyloid cascade hypothesis and Polygala quality control. For mechanism-of-action studies and QC method validation, avoid extract batch variability and use a compound whose glycosylation-dependent bioavailability and pharmacology are well-characterized. Bulk quantities and custom packaging may be available from select suppliers.

Molecular Formula C36H56O12
Molecular Weight 680.8 g/mol
CAS No. 20183-47-5
Cat. No. B1142182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenuifolin
CAS20183-47-5
SynonymsTenuifoline;  3β-(β-D-glucopyranosyloxy)-2β,27-dihydroxy-olean-12-ene-23,28-dioic Acid; _x000B_β-D-2β,3β,27-Trihydroxyolean-12-ene-23,28-dioic acid-3-glucopyranoside; _x000B_Presenegenin-3-O-glucoside; 
Molecular FormulaC36H56O12
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C
InChIInChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1
InChIKeyDBJLNNAUDGIUAE-YGIRLYIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Tenuifolin (CAS 20183-47-5): A Distinctive Polygala Triterpenoid Saponin with Verified Neuroprotective and Cognitive-Enhancing Properties


Tenuifolin is a bioactive triterpenoid saponin (C36H56O12, MW 680.82) primarily isolated from the roots of Polygala tenuifolia Willd. and Polygala sibirica L. (Polygalaceae) . It is a secondary saponin derived from the hydrolysis of polygalasaponins, specifically generated when the glycosyl link at C28 of the parent saponin, tenuigenin (senegenin), breaks during processing [1]. As a well-defined, high-purity (≥98%) single chemical entity, it serves as a reliable reference standard for the quality control of Polygala-containing formulations, distinguishing it from undefined or variable herbal extracts [2]. Tenuifolin is recognized for its ability to inhibit β-secretase, thereby reducing amyloid-β (Aβ) peptide secretion, and for its nootropic activity via acetylcholinesterase (AChE) inhibition .

Why Generic Substitution of Tenuifolin with Other Polygala Saponins or Crude Extracts is Scientifically Unjustified


The pharmacological profile of Polygala-derived compounds is not monolithic; it is dictated by subtle but critical structural variations, particularly in glycosylation patterns. While compounds like senegenin (tenuigenin), onjisaponin B, and tenuifolin share a triterpenoid backbone, their in vivo and in vitro activities diverge significantly [1]. Tenuifolin demonstrates a distinct functional fingerprint: it exhibits potent β-secretase inhibition and Aβ reduction [2], yet unlike onjisaponin B, it does not inhibit cholinesterase activity in vitro [3]. Furthermore, its bioavailability profile is quantitatively different from its aglycone counterpart, senegenin, in preclinical models [4]. These divergent biological properties preclude any assumption of functional equivalence. For rigorous scientific or industrial applications—whether for mechanism-of-action studies, biomarker validation, or assay development—substituting tenuifolin with an undefined Polygala extract or an alternative saponin introduces confounding variables and jeopardizes experimental reproducibility. Procurement of a specific, analytically validated compound is therefore essential.

Quantitative Evidence Guide: Tenuifolin's Verified Differentiation from Key Comparators


Comparative Oral Bioavailability of Tenuifolin vs. Senegenin in a Murine Model

Tenuifolin exhibits significantly lower oral bioavailability than its aglycone, senegenin. In a direct head-to-head pharmacokinetic study in ICR mice, both compounds were administered at equivalent doses. The calculated absolute oral bioavailability (F%) provides a clear quantitative distinction, indicating that tenuifolin is less systemically absorbed than senegenin [1].

Pharmacokinetics Bioavailability ADME

Tenuifolin's Unique Effect on Amyloid-β Secretion: Concentration-Dependent Reduction in a Cellular Model

Tenuifolin is characterized by its ability to inhibit β-secretase, leading to a reduction in Aβ secretion, a mechanism not universally shared by all Polygala saponins. In COS-7 cells expressing different forms of APP, treatment with 2.0 μg/mL tenuifolin resulted in a significant decrease in both Aβ1-40 and Aβ1-42 secretion [1]. This effect was absent in cells expressing the C99 fragment, confirming the mechanism as inhibition of β-site APP cleaving enzyme (BACE1) [1]. No direct comparative data for other Polygala saponins under identical conditions was found in the primary literature, but this mechanism is a key differentiator from compounds primarily acting via AChE inhibition or anti-inflammatory pathways.

Alzheimer's Disease Amyloid-beta β-Secretase Drug Discovery

Comparative Sedative-Hypnotic Potency: Tenuifolin's Intermediate Profile Between Onjisaponin B and Senegenin

A direct head-to-head comparison in mice reveals a clear potency hierarchy for the sedative-hypnotic effects of three Polygala saponins: Onjisaponin B (OJB) > Tenuifolin (TEN) > Senegenin (SNG). Both OJB and TEN, but not SNG, significantly increased the number of sleeping mice and prolonged sleep time in a pentobarbital-induced sleep model [1]. The study establishes tenuifolin as having intermediate activity, being more potent than its aglycone (senegenin) but less potent than the more heavily glycosylated onjisaponin B.

Sedative Hypnotic CNS Pharmacology

Divergent Cholinesterase Inhibition: Tenuifolin's Lack of In Vitro Activity Contrasts with Onjisaponin B

A key functional distinction between Polygala saponins lies in their interaction with cholinesterases. An in vitro enzyme activity test showed that Onjisaponin B (Onj B) inhibited ChE activity, whereas Tenuifolin (Ten) never inhibited ChE activity under the same conditions [1]. This demonstrates a clear binary difference in a major pharmacodynamic target, indicating that while tenuifolin's in vivo nootropic effects are often attributed to AChE inhibition , this may be indirect or dependent on specific in vivo conditions not replicated in the enzyme assay.

Cholinesterase Alzheimer's Disease Enzymology

Tenuifolin's Specific Modulation of Ferroptosis and Neuroinflammation in a Corticosterone-Induced Stress Model

Tenuifolin demonstrates a distinct mechanism in mitigating corticosterone-induced neurotoxicity, acting through the modulation of ferroptosis, oxidative stress, and neuroinflammation. In a cellular model, tenuifolin reversed the corticosterone-induced dysregulation of key ferroptosis-associated proteins (SLC7A11, GPX4, Nrf2) [1]. Molecular dynamics simulations further indicated that tenuifolin could reverse the conformational and binding energy changes in the SLC7A11/SLC3A2 complex caused by corticosterone [1]. While the study also examined crude Polygala tenuifolia extract, the detailed molecular mechanism was specifically attributed to the pure compound, tenuifolin.

Ferroptosis Oxidative Stress Neuroinflammation Stress

Recommended Research and Industrial Applications for Tenuifolin Based on Verified Differential Properties


Target-Selective Alzheimer's Disease Research: Amyloidogenic Pathway Focus

Based on its demonstrated ability to inhibit β-secretase and reduce Aβ1-40 and Aβ1-42 secretion [1], tenuifolin is ideally suited as a reference compound or tool for studies focused specifically on the amyloid cascade hypothesis of Alzheimer's disease. Its lack of direct in vitro ChE inhibition [2] allows for cleaner interpretation of results in models where both pathways (amyloid and cholinergic) are present, avoiding the confounding effects of dual-mechanism compounds. Procurement of high-purity tenuifolin is critical for generating reproducible data in cell-based Aβ secretion assays and for validating BACE1 (β-secretase) inhibitors.

Quality Control and Standardization of Polygala tenuifolia-Based Products

Due to its status as a major, well-characterized saponin obtainable at >98% purity [3], tenuifolin is an optimal chemical marker for the quality control (QC) and standardization of Polygala tenuifolia herbal extracts, dietary supplements, and traditional Chinese medicine (TCM) formulations [4]. The use of a pure, analytically defined reference standard like tenuifolin enables the development of robust HPLC or UPLC-MS/MS methods for quantifying this specific constituent across different product batches, ensuring consistency and meeting regulatory compliance requirements. Its differentiation from senegenin and other saponins ensures accurate quantification without cross-reactivity.

In Vivo Studies of Stress-Induced Neurotoxicity and Ferroptosis

Tenuifolin's demonstrated efficacy in reversing corticosterone-induced ferroptosis, oxidative stress, and neuroinflammation [5] makes it a highly relevant compound for preclinical research into stress-related disorders, depression, and anxiety. Its mechanism involves the modulation of the SLC7A11/GPX4/Nrf2 axis, a key ferroptosis regulatory pathway. As a pure compound with this specific bioactivity, it provides a valuable alternative to crude plant extracts, enabling dose-response studies and detailed mechanistic investigations that require a single, defined molecular entity.

Comparative Pharmacology and SAR Studies of Triterpenoid Saponins

Given the established structure-activity relationships where tenuifolin's potency for sedative-hypnotic effects is intermediate between Onjisaponin B and senegenin [6], and its bioavailability differs from senegenin [7], tenuifolin is an essential comparator for structure-activity relationship (SAR) studies of Polygalaceae saponins. Researchers aiming to understand how specific glycosylation patterns influence ADME properties, CNS penetration, and target engagement will find tenuifolin an indispensable tool, as it occupies a specific, well-defined point in the chemical space of this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tenuifolin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.